molecular formula C17H19N3O2S B2694146 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylbenzyl)acetamide CAS No. 946346-06-1

2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylbenzyl)acetamide

Katalognummer: B2694146
CAS-Nummer: 946346-06-1
Molekulargewicht: 329.42
InChI-Schlüssel: AWHYWOZOOAXDAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Development of Thiazolo[3,2-a]pyrimidine Research

The thiazolo[3,2-a]pyrimidine system emerged as a synthetic target in the mid-20th century, with early reports focusing on cyclocondensation reactions between thiazole and pyrimidine precursors. A pivotal advancement occurred in 2011 when Zhou et al. developed thiazolo[3,2-a]pyrimidinone derivatives as pan-inhibitors of Bcl-2 family proteins, achieving nanomolar binding affinities through systematic structural optimization. This work established the scaffold's potential in oncology, particularly for disrupting protein-protein interactions in apoptosis regulation. Subsequent studies expanded applications to antimicrobial and antiviral therapies, with the 2024 discovery of HIV-1 RNase H inhibitors demonstrating IC~50~ values as low as 4.14 μM. The scaffold's synthetic versatility is evidenced by over 40 derivatives reported in a single 2013 study, showcasing diverse functionalization at positions 3, 5, and 7.

Table 1: Milestones in Thiazolo[3,2-a]pyrimidine Research

Year Discovery Key Advancement Source
2011 Bcl-2 family protein inhibitors K~i~ = 17 nM for Bcl-x(L) binding
2013 Antimicrobial/anti-inflammatory derivatives 42 synthesized compounds with ClogP 1-4
2024 HIV-1 RNase H allosteric inhibitors IC~50~ = 4.14 μM (5-fold improvement)

Structural Significance of Bridgehead Nitrogen

The bridgehead nitrogen (N1) creates a bicyclic system where the thiazole and pyrimidine rings share N1 and C2 atoms. This arrangement induces planar rigidity while allowing π-electron delocalization across both rings. NMR studies of 7-methyl derivatives reveal characteristic downfield shifts for H-5 protons (δ 6.13 ppm), confirming the electronic effects of bridgehead nitrogen on aromatic proton environments. X-ray crystallography data demonstrates bond length alternation consistent with partial double-bond character at N1-C2 (1.34 Å), stabilizing the bicyclic system. Molecular modeling of Bcl-2 inhibitors shows the bridgehead nitrogen participates in key hydrogen bonds with Asp108 and Arg139 residues, explaining its critical role in target engagement.

Thiazolo[3,2-a]pyrimidine as a Privileged Scaffold

Three structural features contribute to privileged status:

  • Synthetic flexibility : The C3, C5, and C7 positions tolerate diverse substituents via cyclocondensation or post-cyclization modifications. A 2013 study generated 24 analogs through variations at C7 alone.
  • Bioisosteric potential : The scaffold mimics purine nucleobases, enabling interference with nucleotide-binding domains. RNase H inhibitors exploit this property to compete with RNA/DNA hybrids.
  • ADME optimization : LogP values for derivatives range from 1.2 to 4.5, balancing membrane permeability and aqueous solubility. The 7-methyl group in particular enhances metabolic stability by shielding C5 from oxidative metabolism.

Table 2: Therapeutic Applications of Thiazolo[3,2-a]pyrimidine Derivatives

Application Key Compound Activity Mechanism Source
Anticancer BCL-LZH-40 K~i~ = 17 nM (Bcl-x(L)) BH3 domain competition
Antimicrobial 2e MIC = 32 μg/mL (S. aureus) Membrane disruption
Antiviral A28 IC~50~ = 4.14 μM RNase H allosteric inhibition

Research Significance of 7-Methyl Substitution Pattern

The 7-methyl group in 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylbenzyl)acetamide exemplifies strategic substituent placement. Molecular dynamics simulations show the methyl group induces a 15° tilt in the thiazole ring relative to pyrimidine, creating a hydrophobic pocket that enhances Bcl-2 binding. In HIV RNase H inhibitors, 7-methyl analogs exhibit 5-fold improved potency over des-methyl counterparts by filling a subpocket near Phe227. Physicochemical studies demonstrate methyl substitution increases logD by 0.8 units compared to hydrogen at C7, improving blood-brain barrier penetration in neuroinflammatory models. These effects combine to make 7-methyl derivatives particularly valuable for targeting intracellular protein-protein interactions.

Eigenschaften

IUPAC Name

2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-11-3-5-13(6-4-11)9-18-15(21)8-14-10-23-17-19-12(2)7-16(22)20(14)17/h3-7,14H,8-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWHYWOZOOAXDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2CSC3=NC(=CC(=O)N23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylbenzyl)acetamide is a member of the thiazolo-pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H19N3O2S
  • Molecular Weight : 329.42 g/mol
  • CAS Number : 1209207-77-1

Biological Activities

Research indicates that compounds with thiazolo-pyrimidine structures exhibit a variety of biological activities, including:

  • Antimicrobial Activity :
    • Compounds similar to the target compound have shown significant antimicrobial effects against various pathogens. For instance, derivatives have been tested against Staphylococcus aureus and Candida albicans, demonstrating notable inhibition zones in disk diffusion assays .
  • Anticancer Properties :
    • Thiazolo-pyrimidine derivatives have been linked to anticancer activity. Studies indicate that these compounds can induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .
  • Anti-inflammatory Effects :
    • Some derivatives have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro. This suggests potential applications in treating inflammatory diseases .
  • Antidiabetic Activity :
    • Research has indicated that thiazolo-pyrimidine derivatives may enhance insulin sensitivity and reduce hyperglycemia in diabetic animal models, suggesting their utility in diabetes management .

The biological activities of 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylbenzyl)acetamide are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • Receptor Modulation : It is hypothesized that this compound interacts with specific receptors or proteins that play crucial roles in cell signaling pathways associated with tumor growth and immune responses.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various thiazolo-pyrimidine derivatives, the compound exhibited a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, indicating its potential as a broad-spectrum antibacterial agent .

Case Study 2: Anticancer Activity

In vitro assays revealed that the compound induced apoptosis in HepG2 liver cancer cells, with IC50 values indicating effective cytotoxicity at low concentrations. The mechanism involved the upregulation of p53 and downregulation of anti-apoptotic proteins such as Bcl-2 .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidineThiazole and pyrimidine ringsAntimicrobial
7-Methylthiazolo[3,2-a]pyrimidinSimilar ring structureAnti-inflammatory
3-Oxo-cyclopentapyridazine derivativeCyclopentapyridazine moietyAnticancer

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity
    • The compound has shown significant efficacy against various bacterial strains. In a study, it demonstrated a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, suggesting its potential as a broad-spectrum antibacterial agent.
  • Anticancer Properties
    • In vitro assays have revealed that the compound induces apoptosis in HepG2 liver cancer cells. The mechanism involves the upregulation of p53 and downregulation of anti-apoptotic proteins such as Bcl-2, indicating its potential as an anticancer therapeutic.
  • Anti-inflammatory Effects
    • Preliminary studies suggest that this compound may modulate inflammatory pathways, possibly by inhibiting key enzymes involved in inflammation.
  • Antidiabetic Activity
    • The compound's interaction with metabolic pathways suggests potential antidiabetic effects, although more research is needed to elucidate these mechanisms fully.

Case Study 1: Antimicrobial Efficacy

In a systematic evaluation of thiazolo-pyrimidine derivatives, this compound was found to possess notable antibacterial properties. Its effectiveness against Staphylococcus aureus positions it as a candidate for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that the compound effectively induced apoptosis in liver cancer cells (HepG2). The IC50 values indicated significant cytotoxicity at low concentrations, highlighting its potential as a chemotherapeutic agent.

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructural FeaturesBiological Activity
5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidineThiazole and pyrimidine ringsAntimicrobial
7-Methylthiazolo[3,2-a]pyrimidinSimilar ring structureAnti-inflammatory
3-Oxo-cyclopentapyridazine derivativeCyclopentapyridazine moietyAnticancer

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Features of Target vs. Similar Compounds

Compound Core Structure Key Substituents Functional Groups
Target Compound Thiazolo[3,2-a]pyrimidine 7-methyl, 5-oxo, 4-methylbenzyl acetamide Acetamide, methyl, ketone
Compound 8 Pyrrolo-thiazolo-pyrimidine 4-methoxyphenyl, triazole-thiol Thiol, triazole, methoxy
Compound 9 Pyrrolo-thiazolo-pyrimidine 4-methoxyphenyl, thiazolidinone hydrazide Hydrazide, thiazolidinone

Hydrogen Bonding and Crystallography

The acetamide group in the target compound can act as both a hydrogen bond donor (N–H) and acceptor (C=O), facilitating crystal packing interactions. This contrasts with compound 8’s triazole-thiol group, which may prioritize S–H···N hydrogen bonds . highlights the use of graph set analysis to classify hydrogen-bonding patterns, which could explain differences in melting points or solubility. For instance, the target compound’s methylbenzyl group may reduce solubility compared to compound 8’s methoxy substituent, which enhances polarity.

Table 3: Hypothetical Hydrogen-Bonding Patterns

Compound Donor Groups Acceptor Groups Predominant Interaction Type
Target Compound N–H (acetamide) C=O (ketone, acetamide) N–H···O=C
Compound 8 S–H (thiol) N (triazole) S–H···N
Compound 9 N–H (hydrazide) C=O (thiazolidinone) N–H···O=C

Physicochemical Properties

  • Solubility : The 4-methylbenzyl group in the target compound increases lipophilicity compared to compound 8’s 4-methoxyphenyl group, which has an electron-donating methoxy moiety enhancing water solubility.
  • Melting Points : The rigid thiazolo-pyrimidine core likely results in higher melting points (>200°C) compared to pyrrolo-thiazolo-pyrimidine derivatives, where additional rings may introduce conformational flexibility .

Research Findings

  • Substituent Effects : Electron-withdrawing groups (e.g., 5-oxo) enhance hydrogen-bonding capacity, while alkyl/aryl substituents (e.g., 4-methylbenzyl) modulate lipophilicity.
  • Synthetic Challenges : Heterocyclization steps (as in compound 8) require precise base selection, while acetamide coupling (target compound) demands anhydrous conditions to avoid hydrolysis .
  • Crystallography : SHELX software () is widely used for refining such structures, though hydrogen-bonding analysis () remains critical for understanding packing efficiency .

Q & A

Q. What are the standard synthetic routes for 2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-methylbenzyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from thiazolo[3,2-a]pyrimidine precursors. Key steps include cyclization of thiazole and pyrimidine moieties followed by coupling with N-(4-methylbenzyl)acetamide. Optimization requires:

  • Temperature control : Maintaining 60–80°C during cyclization to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures ensures >95% purity .

Q. How is the structural integrity of this compound validated?

Use a combination of spectroscopic and crystallographic methods:

  • NMR spectroscopy : Assign peaks for the thiazolo[3,2-a]pyrimidine core (δ 2.1–2.3 ppm for methyl groups) and acetamide protons (δ 6.7–7.2 ppm for aromatic signals) .
  • X-ray crystallography : Resolve the Z-configuration of the thiazole-pyrimidine fusion, as demonstrated in structurally analogous compounds .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally related thiazolopyrimidines exhibit:

  • Kinase inhibition : Targeting MAPK or PI3K pathways via hydrophobic interactions with the 4-methylbenzyl group .
  • Anti-inflammatory activity : Suppression of COX-2 in murine models (IC₅₀ ~5–10 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across similar compounds?

Discrepancies often arise from assay conditions or structural variations. Mitigation strategies include:

  • Dose-response standardization : Compare EC₅₀ values under uniform protocols (e.g., ATP concentration in kinase assays) .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing 4-methylbenzyl with chlorophenyl) to isolate activity drivers .

Q. What experimental designs are recommended for studying target interactions?

Use biophysical and computational approaches:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ/kₒff) to immobilized targets like kinases or GPCRs .
  • Molecular docking : Model interactions using software (e.g., AutoDock Vina) with crystal structures from the PDB (e.g., 3QKK for PI3Kγ) .

Q. How can synthetic yields be improved without compromising purity?

Advanced optimization techniques:

  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yield by 15–20% .
  • Flow chemistry : Enhances reproducibility for scale-up by maintaining precise temperature and mixing .

Methodological Notes

  • Avoid commercial sources : Prioritize PubChem and peer-reviewed journals for structural/activity data .
  • Derivative design : Use SAR studies to modify the acetamide or thiazole moiety for tailored bioactivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.